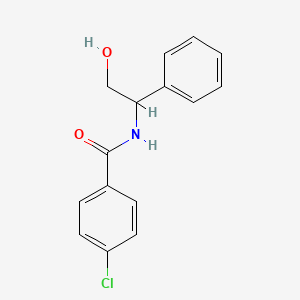

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBKJROROHUCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the direct condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine in the presence of a solid acid catalyst under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-chloro-N-(2-oxo-1-phenylethyl)benzamide.

Reduction: Formation of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological macromolecules, while the amide group can participate in various biochemical interactions. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s hydroxyethyl group distinguishes it from simpler analogs like 4-chloro-N-(hydroxymethyl)benzamide . Chlorine placement (e.g., 4-chloro vs. 5-chloro in salicylamides) also impacts reactivity and bioactivity .

- Synthetic Complexity : Derivatives like 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide require multi-step condensation, whereas the target compound is synthesized via thiourea intermediates .

Key Observations :

- Antimicrobial Potency : Nitro- and trifluoromethyl-substituted analogs (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit superior activity against intestinal bacteria compared to the target compound .

- Enzyme Inhibition : The target compound’s structural similarity to Salubrinal hints at phosphatase inhibition, though experimental validation is lacking .

Physicochemical and Analytical Data

Table 3: Analytical Characterization

Key Observations :

- Purity Challenges : The target compound’s discontinued status may correlate with synthesis or purification difficulties, unlike high-purity analogs like compound 19 .

- Crystallography : Few analogs report single-crystal data, though techniques like SHELX remain widely used for structural validation .

Biological Activity

4-Chloro-N-(2-hydroxy-1-phenylethyl)benzamide is an organic compound characterized by its benzamide structure, featuring a chlorine atom at the para position and a hydroxy-phenylethyl group attached to the nitrogen. This unique configuration contributes to its diverse biological activities, particularly as an inhibitor of certain receptors involved in pain and inflammation pathways.

- Molecular Formula : C₁₅H₁₄ClNO₂

- Molecular Weight : 273.73 g/mol

- Structure : The compound consists of a benzene ring linked to an amide functional group, with the substituents influencing its pharmacological properties.

Inhibition of P2X7 Receptor

Research indicates that this compound exhibits significant inhibitory effects on the P2X7 receptor, a receptor implicated in various inflammatory processes and pain pathways. This modulation suggests potential therapeutic applications in pain management and inflammatory diseases.

The interaction studies suggest that the compound affects the signaling pathways associated with the P2X7 receptor, which is known to play a role in cell proliferation, apoptosis, and cytokine release. The inhibition of this receptor may lead to decreased inflammation and pain sensation, making it a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxy-N-(1-phenylethyl)benzamide | Lacks chlorine; hydroxy group present | May exhibit different biological activities |

| N-(2-hydroxyethyl)-4-methylbenzamide | Methyl group instead of chlorine | Potentially different receptor interactions |

| N-(3-hydroxypropyl)-4-chlorobenzamide | Longer alkyl chain; retains chlorine | Altered lipophilicity may affect bioavailability |

This comparison highlights how variations in substituents influence biological activity and pharmacological properties, underscoring the uniqueness of this compound within this class of compounds.

Study on Anti-inflammatory Effects

A recent study focused on evaluating the anti-inflammatory effects of this compound in vitro. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may exert protective effects against inflammation-related damage.

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that this compound has a favorable absorption profile when administered orally. The compound showed moderate plasma protein binding, which is critical for its therapeutic efficacy. Further studies are needed to optimize its formulation for enhanced bioavailability .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Evaluating the compound's effects in animal models of pain and inflammation.

- Mechanistic studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.

- Derivatives exploration : Investigating structural modifications to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-amino-1-phenylethanol under Schotten-Baumann conditions. Key parameters include:

- Solvent choice : Use dichloromethane or THF to balance reactivity and solubility .

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

- Stoichiometric ratios : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 5.2–5.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For crystalline samples, single-crystal X-ray diffraction resolves bond angles and torsional strain in the benzamide backbone .

Q. What strategies improve solubility and formulation stability for in vitro assays?

- Methodological Answer :

- Solubility screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4) .

- LogP optimization : Introduce hydrophilic groups (e.g., PEGylation) to the hydroxyethyl moiety while monitoring logP via HPLC .

- Stability assays : Use LC-MS to detect hydrolysis of the amide bond under physiological conditions .

Advanced Research Questions

Q. How does this compound interact with enzyme targets in cancer pathways?

- Methodological Answer :

- Enzyme kinetics : Perform in vitro inhibition assays (e.g., IC₅₀ determination) against kinases (e.g., EGFR, PI3K) using fluorescence-based substrates .

- Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the hydroxyl group and catalytic residues .

- Mutagenesis studies : Validate docking predictions by introducing point mutations (e.g., Thr790→Met in EGFR) and reassessing inhibition .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-response standardization : Normalize data to cell viability controls (e.g., MTT assays) and account for batch-to-batch compound variability .

- Meta-analysis : Aggregate datasets from PubChem and ChEMBL, applying multivariate regression to identify confounding factors (e.g., solvent choice) .

- Structural analogs : Compare bioactivity of derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME modeling : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma half-life .

- QSAR models : Train models on benzamide derivatives to correlate substituents with clearance rates .

Q. How to address crystal polymorphism during formulation development?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding with 10+ solvents (e.g., ethanol, acetonitrile) and analyze via PXRD .

- Thermal analysis : DSC identifies metastable forms by detecting melting point variations (±2°C) .

- Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions via Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.